molecular formula C14H21ClN2O2Si B13929314 4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13929314
M. Wt: 312.86 g/mol
InChI Key: XYKDVRDGGPKEQZ-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound with a complex structure that includes a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps. One common method includes the chlorination of pyrrolo[2,3-b]pyridine in the presence of phosphorus trichloride and 2-(trimethylsilyl)ethanol . This is followed by alkylation using 2-bromohexane to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridines, while oxidation and reduction can lead to oxides or reduced forms of the compound.

Scientific Research Applications

4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. It acts as a modulator of GABA-B receptors, influencing neurological pathways and potentially altering neurotransmission . The compound’s effects are mediated through binding to these receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate GABA-B receptors sets it apart from other similar compounds, making it valuable in neurological research and potential therapeutic applications.

Properties

Molecular Formula

C14H21ClN2O2Si

Molecular Weight

312.86 g/mol

IUPAC Name

2-[(4-chloro-5-methoxypyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C14H21ClN2O2Si/c1-18-12-9-16-14-11(13(12)15)5-6-17(14)10-19-7-8-20(2,3)4/h5-6,9H,7-8,10H2,1-4H3

InChI Key

XYKDVRDGGPKEQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C(=C1Cl)C=CN2COCC[Si](C)(C)C

Origin of Product

United States

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